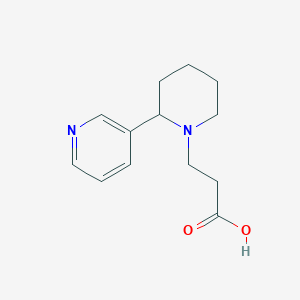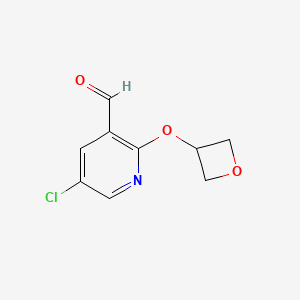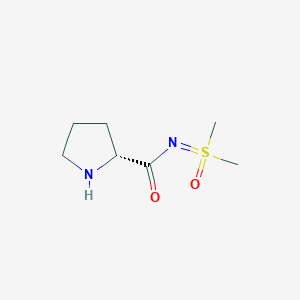
(R)-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a sulfaneylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the formation of the pyrrolidine ring followed by the introduction of the carboxamide group and the sulfaneylidene moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrole-3-carboxamide derivatives
- Pyrrolidine-2,4-dione derivatives
- Pyrrole-imidazole alkaloids
Uniqueness
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrrolidine ring, carboxamide group, and sulfaneylidene moiety sets it apart from other similar compounds, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2O2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
(2R)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
SWVURHALGJEQHR-ZCFIWIBFSA-N |
Isomerische SMILES |
CS(=NC(=O)[C@H]1CCCN1)(=O)C |
Kanonische SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



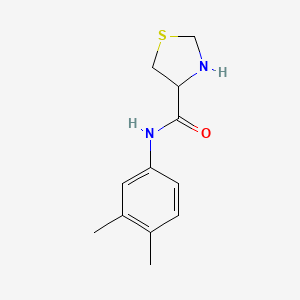
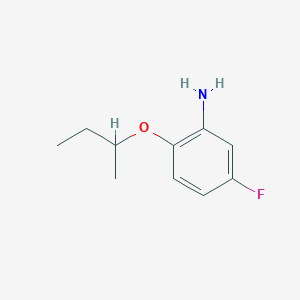

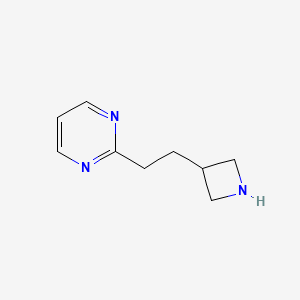
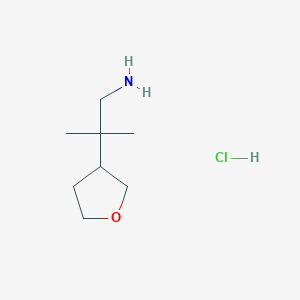
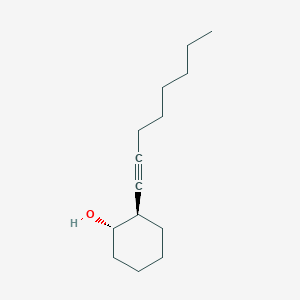
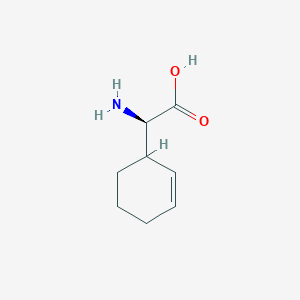
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
